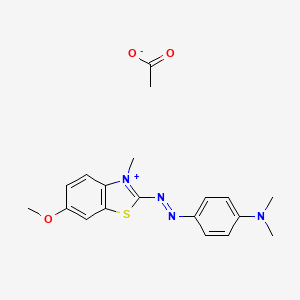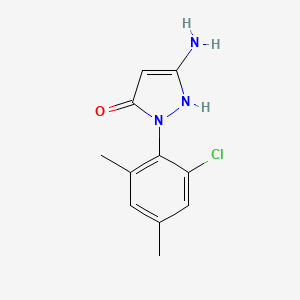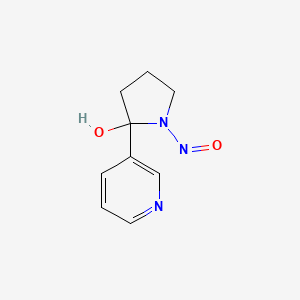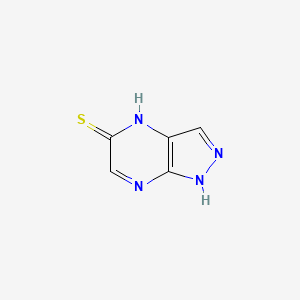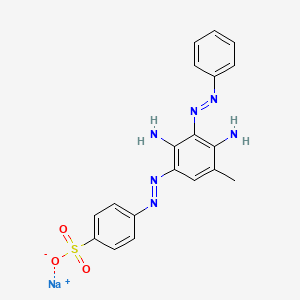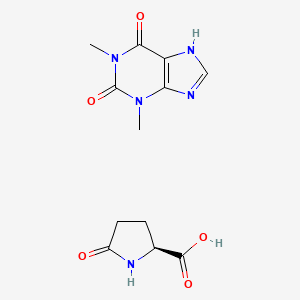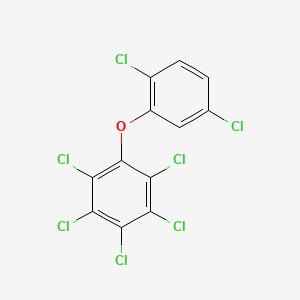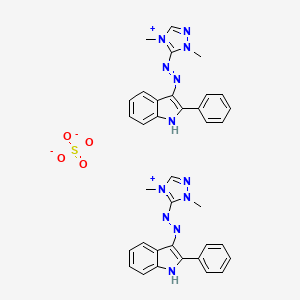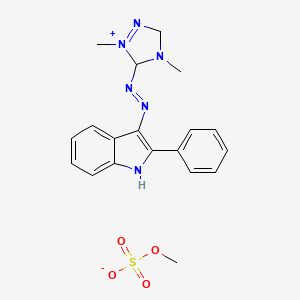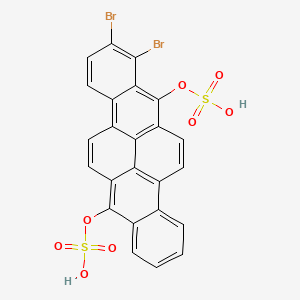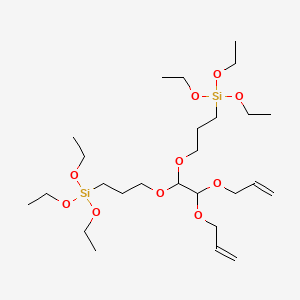
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a benzene ring substituted with bis(phenylmethyl)amino groups and disulphonic acid groups, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through nucleophilic aromatic substitution reactions. These intermediates are then subjected to further reactions, such as sulfonation, to introduce the disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulphonic acid groups to thiol groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-bis(phenylmethyl): A related compound with similar structural features but lacking the disulphonic acid groups.
4-Methyldiphenylmethane: Another similar compound with a simpler structure.
Uniqueness
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is unique due to the presence of both bis(phenylmethyl)amino and disulphonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
93982-50-4 |
|---|---|
Molecular Formula |
C47H42N2O6S2 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
4-[bis[4-(dibenzylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C47H42N2O6S2/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39/h1-31,47H,32-35H2,(H,50,51,52)(H,53,54,55) |
InChI Key |
GTBGZMMEAUYMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=C(C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


